molecular formula C16H14N2O B11861562 1-(5-Methyl-3-phenyl-1H-indazol-1-yl)ethan-1-one CAS No. 65642-53-7

1-(5-Methyl-3-phenyl-1H-indazol-1-yl)ethan-1-one

Cat. No.: B11861562
CAS No.: 65642-53-7
M. Wt: 250.29 g/mol
InChI Key: KSERVVBVKSJHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-3-phenyl-1H-indazol-1-yl)ethan-1-one is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by a methyl group at the 5-position and a phenyl group at the 3-position of the indazole ring, with an ethanone group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-3-phenyl-1H-indazol-1-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-methyl-3-phenyl-1H-indazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-3-phenyl-1H-indazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-(5-Methyl-3-phenyl-1H-indazol-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-3-phenyl-1H-indazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one
  • 1-(2H-indazol-5-yl)pyridin-2(1H)-one

Uniqueness

1-(5-Methyl-3-phenyl-1H-indazol-1-yl)ethan-1-one is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. The presence of both a methyl and phenyl group provides distinct steric and electronic properties, differentiating it from other similar compounds.

Properties

CAS No.

65642-53-7

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

1-(5-methyl-3-phenylindazol-1-yl)ethanone

InChI

InChI=1S/C16H14N2O/c1-11-8-9-15-14(10-11)16(17-18(15)12(2)19)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

KSERVVBVKSJHIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(N=C2C3=CC=CC=C3)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.